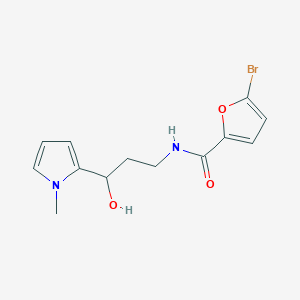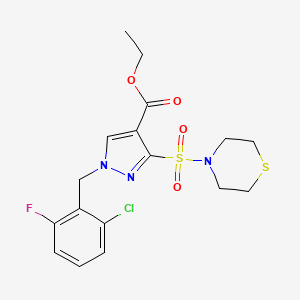![molecular formula C23H25N3O5S B2961524 N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4,5-dimethoxy-2-methylbenzene-1-sulfonamide CAS No. 1147842-22-5](/img/structure/B2961524.png)
N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4,5-dimethoxy-2-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4,5-dimethoxy-2-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a pyrrolidine ring, and a sulfonamide group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4,5-dimethoxy-2-methylbenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include pyrrolidine, cyanoacetic acid, and sulfonamide derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4,5-dimethoxy-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4,5-dimethoxy-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonamide groups.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4,5-dimethoxy-2-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological or therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties, used in mouthwashes and disinfectants.
Domiphen bromide: Another antimicrobial agent, often used in combination with other drugs to enhance their efficacy.
Uniqueness
N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4,5-dimethoxy-2-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-16-12-20(30-2)21(31-3)14-22(16)32(28,29)25-19-8-6-17(7-9-19)13-18(15-24)23(27)26-10-4-5-11-26/h6-9,12-14,25H,4-5,10-11H2,1-3H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPXMDTUFKUOCR-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C=C(C#N)C(=O)N3CCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)/C=C(\C#N)/C(=O)N3CCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2961447.png)


![3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2961453.png)

![1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2961457.png)





